molecular formula C22H23FN4O3 B2520209 N-(4-fluorophenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286702-41-7

N-(4-fluorophenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No. B2520209
CAS RN: 1286702-41-7
M. Wt: 410.449
InChI Key: YPJFWLDCSTUSTH-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a synthetic molecule that appears to be related to various pyrazole derivatives, which are known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their properties.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, substituted pyrazole derivatives can be prepared from benzamides, which are further reacted with hydrazine or substituted hydrazines to yield pyrazoline derivatives . Similarly, Schiff bases can be synthesized using a Gewald synthesis technique followed by a reaction with pyrazole-4-carboxaldehyde derivatives . These methods suggest that the synthesis of the compound would likely involve the formation of a pyrazole core followed by subsequent functionalization with appropriate substituents.

Molecular Structure Analysis

Pyrazole derivatives can exhibit different molecular conformations, and their crystal structures often reveal the presence of hydrogen bonding in various dimensions . The presence of substituents such as fluorophenyl and methoxyphenyl groups can influence the molecular conformation and the overall three-dimensional structure of the compound. The molecular structure of N-(4-fluorophenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide would likely be characterized by similar intermolecular interactions, potentially affecting its biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the presence of functional groups and the overall electronic structure of the molecule. The synthesis of related compounds involves reactions such as acetylation and the formation of Schiff bases, which are typically facilitated by the presence of nucleophilic centers and electrophilic carbonyl groups . The compound , with its acetamide and morpholino groups, would likely undergo similar chemical reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure and substituents. For example, the solubility, melting point, and stability can be influenced by the presence of electron-donating or electron-withdrawing groups. The pharmacological properties, such as anti-inflammatory activity, are also closely related to the chemical structure, as seen in some pyrazoline derivatives . The compound would be expected to have distinct physical and chemical properties that could be explored for potential pharmacological applications.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has explored the synthesis of pyrazole-acetamide derivatives and their coordination with metal ions to form complexes, demonstrating significant antioxidant activities. These studies highlight the potential of these compounds in developing antioxidant agents through the self-assembly process influenced by hydrogen bonding interactions (Chkirate et al., 2019).

Anti-inflammatory and Anticancer Activities

Derivatives of N-(4-fluorophenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide have been synthesized and evaluated for their anti-inflammatory and anticancer activities. These compounds show promising results in inhibiting inflammation and cancer cell growth, underscoring their potential therapeutic benefits (Sunder & Maleraju, 2013).

Neuroprotective Effects

Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, related to the compound , have been synthesized and evaluated for their neuroprotective effects against oxidative stress. These compounds exhibited significant activity, suggesting their potential in treating neurodegenerative diseases (Sameem et al., 2017).

Chemical Synthesis and Crystal Structure Analysis

Studies have also focused on the chemical synthesis of related compounds and the analysis of their crystal structures. This research provides insights into the molecular configurations and potential applications of these compounds in various fields, including material science and drug development (Galushchinskiy et al., 2017).

DNA and Protein Binding Studies

Research on novel paracetamol derivatives, closely related to the compound of interest, has explored their DNA and protein binding interactions. These studies are crucial in understanding the biological activities of these compounds and their potential as therapeutic agents (Raj, 2020).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-29-19-4-2-3-16(13-19)20-14-27(25-22(20)26-9-11-30-12-10-26)15-21(28)24-18-7-5-17(23)6-8-18/h2-8,13-14H,9-12,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJFWLDCSTUSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

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